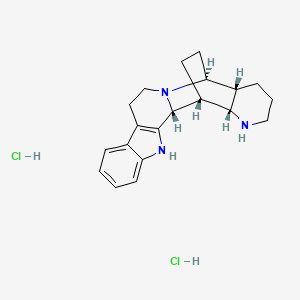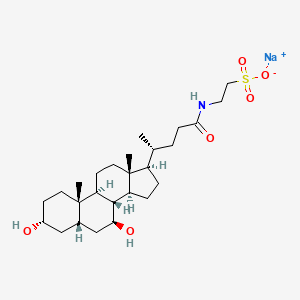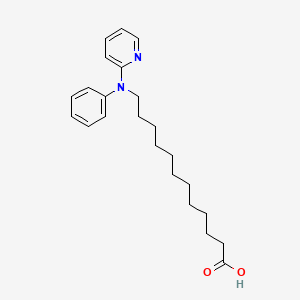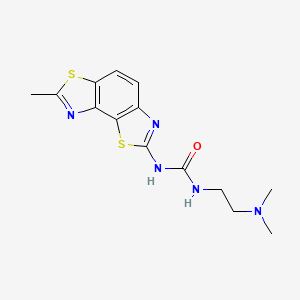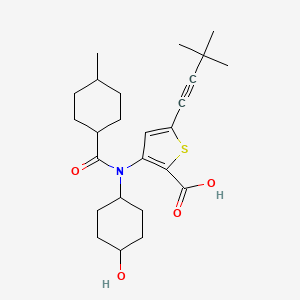
TCV-309 chloride
Vue d'ensemble
Description
TCV-309 (chlorure) est un antagoniste puissant et spécifique du facteur d'activation plaquettaire. Il est connu pour sa capacité à inhiber l'agrégation plaquettaire induite par le facteur d'activation plaquettaire dans les plaquettes de lapin et d'homme. Ce composé a montré des effets bénéfiques dans des conditions telles que le choc anaphylactique et l'hypotension induite par les endotoxines .
Méthodes De Préparation
La synthèse de TCV-309 (chlorure) implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions réactionnelles sont exclusives et ne sont pas largement divulguées dans la littérature publique. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle avec des mesures strictes de contrôle de la qualité pour garantir une pureté et une efficacité élevées .
Analyse Des Réactions Chimiques
TCV-309 (chlorure) subit principalement des réactions typiques des composés organiques contenant des groupes fonctionnels tels que les amides et les cycles aromatiques. Il peut participer à :
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.
Réactions d'oxydation et de réduction : Ces réactions sont moins courantes mais peuvent se produire dans des conditions spécifiques.
Hydrolyse : En présence d'eau ou de solutions aqueuses, TCV-309 (chlorure) peut s'hydrolyser pour former ses composants constitutifs.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
TCV-309 (chlorure) a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans les études impliquant des antagonistes du facteur d'activation plaquettaire.
Biologie : Étudié pour son rôle dans l'inhibition de l'agrégation plaquettaire et de l'accumulation de leucocytes.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans des affections telles que le choc anaphylactique, l'hypotension induite par les endotoxines et d'autres réponses inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies du facteur d'activation plaquettaire
5. Mécanisme d'action
TCV-309 (chlorure) exerce ses effets en inhibant spécifiquement la liaison du facteur d'activation plaquettaire à son récepteur sur les plaquettes. Cette inhibition empêche l'agrégation des plaquettes, ce qui est une étape cruciale dans la formation de caillots sanguins. Les cibles moléculaires impliquées comprennent le récepteur du facteur d'activation plaquettaire et les voies de signalisation associées .
Applications De Recherche Scientifique
TCV-309 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving platelet activating factor antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation and leukocyte accumulation.
Medicine: Explored for its potential therapeutic effects in conditions like anaphylactic shock, endotoxin-induced hypotension, and other inflammatory responses.
Industry: Utilized in the development of new drugs targeting platelet activating factor pathways
Mécanisme D'action
TCV-309 (chloride) exerts its effects by specifically inhibiting the binding of platelet activating factor to its receptor on platelets. This inhibition prevents the aggregation of platelets, which is a critical step in the formation of blood clots. The molecular targets involved include the platelet activating factor receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Des composés similaires à TCV-309 (chlorure) comprennent d'autres antagonistes du facteur d'activation plaquettaire tels que :
- WEB 2086
- BN 52021
- CV 6209
TCV-309 (chlorure) est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de l'agrégation plaquettaire induite par le facteur d'activation plaquettaire. Il a montré une efficacité supérieure dans divers modèles expérimentaux par rapport à d'autres antagonistes .
Propriétés
IUPAC Name |
2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWMSZWQSYEBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BrClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



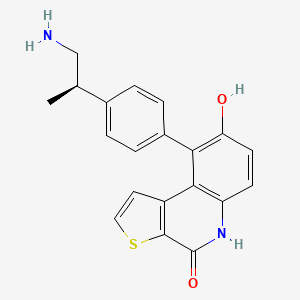

![(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester](/img/structure/B1139268.png)
![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)

